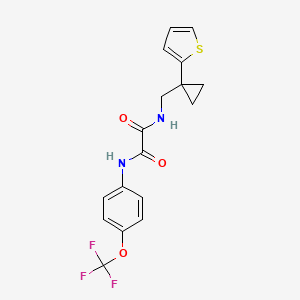

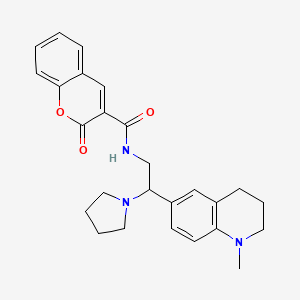

N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(吡咯烷-1-基)乙基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex molecule that may have potential pharmacological properties due to its structural features. It contains a tetrahydroquinoline moiety, which is a structure of interest in medicinal chemistry for its diverse biological activities. The molecule also includes a chromene carboxamide unit, which is another significant pharmacophore in drug design.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides has been reported to show anti-inflammatory activity . Although the compound is not directly mentioned, the synthesis of such complex molecules often involves multi-step reactions, including the formation of the tetrahydroquinoline core and subsequent functionalization. Similarly, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves multiple steps, starting from homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, and includes diastereoselective reactions .

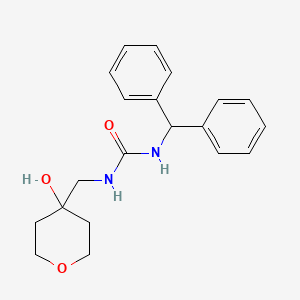

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring that contains a nitrogen atom. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, suggests potential for increased solubility and interaction with biological targets. The chromene moiety, a benzopyran derivative, is known for its presence in various bioactive compounds .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. For example, the carboxamide group can participate in the formation of hydrogen bonds, which is crucial for its interaction with biological targets. The tetrahydroquinoline and chromene moieties can undergo various electrophilic and nucleophilic substitution reactions, which can be exploited in the synthesis of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The tetrahydroquinoline and chromene moieties may contribute to the molecule's planarity and rigidity, affecting its ability to interact with biological targets. The presence of multiple nitrogen atoms suggests potential for basicity and the formation of salts, which can be relevant for its pharmacokinetic properties .

科学研究应用

C-H 官能化和氧化还原环化

研究表明,环胺,包括吡咯烷和 1,2,3,4-四氢异喹啉,可以与 α,β-不饱和醛和酮发生氧化还原环化。该过程由羧酸促进,导致共轭偶氮甲叉叶立德生成,随后发生 6π-电环化,在某些情况下发生互变异构。生成的化合物可以被氧化为吡咯或还原为吡咯烷,突出了一种合成复杂杂环结构的方法(Kang 等人,2015)。

吡咯烷和四氢喹啉衍生物的合成

路易斯酸催化已被用于使芳基亚乙叉环丙烷与乙基(芳基亚氨基)乙酸酯反应,从而选择性地合成吡咯烷和 1,2,3,4-四氢喹啉衍生物。这个过程受两种反应物的电子性质的影响,为这些衍生物提供了一个简单的合成方案(Lu 和 Shi,2007)。

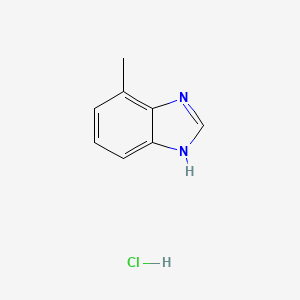

含氮桥头化合物的抗菌活性

一些含有 6-甲基色酮部分的氮桥头吡啶并[1,2-b][1,2,4]三氮杂菲表现出有希望的抗菌活性。这些化合物是从涉及特定亲电试剂的反应中合成的,并筛选了它们对各种菌株的有效性,表明在开发新的抗菌剂方面具有潜在应用(Ibrahim 等人,2011)。

杂芳族聚酰胺的合成

已经报道了在主链中含有光敏香豆素基团的新型杂芳族聚酰胺的合成。这些聚合物使用一系列芳香族二胺和一种新型二酸合成,表现出良好的热性能和成膜能力,表明在材料科学中具有潜在应用(Nechifor,2009)。

在催化和材料科学中的应用

由 N-杂环卡宾稳定的 Rh 纳米颗粒在芳香族底物的催化氢化中显示出效率,包括苯酚和吡啶衍生物。这些催化剂在各种条件下提供高选择性,展示了在催化和材料科学中应用的潜力(Martinez-Espinar 等人,2017)。

属性

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-28-12-6-8-18-15-19(10-11-22(18)28)23(29-13-4-5-14-29)17-27-25(30)21-16-20-7-2-3-9-24(20)32-26(21)31/h2-3,7,9-11,15-16,23H,4-6,8,12-14,17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZTWYQYKHPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)